molecular formula C15H11NO2 B13655467 2-Phenylbenzofuran-3-carboxamide

2-Phenylbenzofuran-3-carboxamide

Cat. No.: B13655467
M. Wt: 237.25 g/mol
InChI Key: OYJWWSZPYYFNCB-UHFFFAOYSA-N
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Description

2-Phenylbenzofuran-3-carboxamide (CAS 37883-70-8) is a small molecule with the molecular formula C15H11NO2 and a molecular weight of 237.25 g/mol. It belongs to the benzofuran class of heterocyclic compounds, which are extensively studied in medicinal chemistry for their wide spectrum of biological activities . The benzofuran scaffold is a foundational component in many biologically active natural and synthetic substances, known for its flexible functionality that allows it to interact with various biological targets through intermolecular forces . Researchers are particularly interested in benzofuran derivatives like this compound for their potential therapeutic applications. Studies highlight that benzofuran derivatives possess significant anti-cancer properties, with some compounds demonstrating promising efficacy against various human cancer cell lines . Furthermore, certain benzofuran-carboxamide derivatives have been identified as potent inhibitors of viral pathogens, showing dual activity against key enzymes such as reverse transcriptase and protease, making them attractive candidates for antiviral drug discovery programs . This reagent is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-phenyl-1-benzofuran-3-carboxamide

InChI

InChI=1S/C15H11NO2/c16-15(17)13-11-8-4-5-9-12(11)18-14(13)10-6-2-1-3-7-10/h1-9H,(H2,16,17)

InChI Key

OYJWWSZPYYFNCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C(=O)N

Origin of Product

United States

Preparation Methods

Classical Condensation and Amide Formation Route

One well-established approach involves the synthesis of benzofuran-2-carboxylic acid derivatives followed by amidation with aniline or substituted anilines to form the corresponding benzofuran-3-carboxamides.

  • Step 1: Preparation of 3-methylbenzofuran-2-carboxylic acids
    These acids can be synthesized via a Perkin rearrangement of 3-bromocoumarins. The 3-bromocoumarins themselves are prepared by regioselective bromination of mono- and di-methoxy-substituted coumarins using N-bromosuccinimide (NBS) under microwave irradiation, achieving yields of 85–89%. The Perkin rearrangement under microwave conditions shortens the reaction time from 3 hours reflux to 5 minutes, providing quantitative yields of benzofuran-2-carboxylic acids.

  • Step 2: Amidation to form this compound
    The benzofuran-2-carboxylic acids are then reacted with aniline in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) at room temperature to yield the desired carboxamide derivatives.

This method is exemplified by the synthesis of 3-methyl-N-phenylbenzofuran-2-carboxamide, which can be extended to this compound by using appropriate substituted benzofuran precursors and aniline derivatives.

Palladium-Catalyzed C–H Arylation and Transamidation Strategy

A modern and highly modular synthetic route involves palladium-catalyzed C–H arylation directed by an 8-aminoquinoline (8-AQ) auxiliary, followed by transamidation to introduce the carboxamide group.

  • Step 1: 8-Aminoquinoline Directed C–H Arylation
    Benzofuran-2-carboxamides bearing the 8-aminoquinoline directing group undergo palladium-catalyzed C–H activation at the C-3 position. Aryl iodides are employed as coupling partners under Pd(OAc)2 catalysis with sodium acetate and silver acetate as additives in cyclopentyl methyl ether (CPME) solvent at 110 °C. This step installs various aryl or heteroaryl groups at C-3 with high efficiency.

  • Step 2: One-Pot Two-Step Transamidation
    The 8-AQ directing group is cleaved and replaced with different amines via a two-step one-pot process:

    • Boc activation of the carboxamide using di-tert-butyl dicarbonate ((Boc)2O) and DMAP in acetonitrile at 60 °C.
    • Aminolysis with the desired amine in toluene at 60 °C.

This approach allows for the rapid generation of structurally diverse this compound derivatives in good to excellent yields, facilitating small molecule library synthesis for screening purposes.

Electrophilic Aromatic Substitution and Friedel-Crafts Type Arylation

Another method involves electrophilic aromatic substitution using Lewis acid catalysts such as aluminum chloride (AlCl3) to introduce aryl groups onto benzofuran derivatives.

  • For example, 2-fluoro-3-phenylbenzofuran can be reacted with aryl compounds like p-xylene in the presence of AlCl3 in dichloromethane at low temperatures (-20 °C to room temperature) to afford 2-arylbenzofuran derivatives. Subsequent purification by preparative thin-layer chromatography yields the desired products with moderate to high yields (21% to 96% depending on substrates and conditions).

While this method primarily prepares 2-arylbenzofurans, it can be adapted to introduce carboxamide groups via further functional group transformations.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Reaction Time Yield Range (%) Advantages Limitations
Perkin Rearrangement + Amidation (Classical) NBS bromination, microwave-assisted Perkin rearrangement, DCC/DMAP amidation Bromination: minutes; Rearrangement: 5 min; Amidation: hours Quantitative to high Rapid microwave steps, straightforward amidation Requires pre-functionalized coumarins
Pd-Catalyzed C–H Arylation + Transamidation Pd(OAc)2, NaOAc, AgOAc, CPME, (Boc)2O, DMAP, amines Arylation: hours; Transamidation: 5-6 h total Good to excellent Modular, broad substrate scope, efficient diversification Requires directing group installation/removal
Electrophilic Aromatic Substitution (Friedel-Crafts) AlCl3, aryl substrates, DCM, low temperature 1 hour 21–96 Simple reagents, mild conditions Moderate yields, less control over regioselectivity

Detailed Research Findings and Notes

  • Microwave-Assisted Perkin Rearrangement accelerates the conversion of 3-bromocoumarins to benzofuran-2-carboxylic acids, significantly reducing reaction times and improving yields compared to traditional reflux methods.

  • Palladium-Catalyzed C–H Arylation directed by 8-aminoquinoline is highly versatile and allows for the introduction of a wide variety of aryl groups at the C-3 position of benzofuran scaffolds. The subsequent transamidation step is efficient and can be performed in one pot, streamlining the synthesis of diverse carboxamide derivatives.

  • Electrophilic Aromatic Substitution using AlCl3 is effective for arylation of benzofuran derivatives but may require careful control of reaction conditions to optimize yield and selectivity. This method is less commonly used for direct carboxamide installation but serves as a useful route to 2-arylbenzofurans that can be further functionalized.

Chemical Reactions Analysis

Types of Reactions

2-Phenylbenzofuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

Scientific Research Applications

2-Phenylbenzofuran-3-carboxamide and its derivatives have several applications:

  • Inhibitors of Sortase A (Srt A): 2-Phenyl-benzofuran-3-carboxamide derivatives have been identified as potent Srt A inhibitors . Srt A is a cysteine transpeptidase critical for assembling surface virulence proteins in Gram-positive bacteria . Multiple compounds have demonstrated excellent inhibitory activity against Srt A compared to known inhibitors . The amide group at the 3-position is essential for this inhibitory activity .
  • Anticancer Activity: Benzofuran scaffolds have demonstrated anticancer therapeutic potential . Some 2(3)-phenylbenzofuran derivatives were found to be good inhibitors of Pin1 (peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) . Experiments have shown that derivatives induce apoptotic cell death in various human cancer cell lines, including HepG2, MCF-7, A549, PC3, and Hep3B . Additionally, the tumor inhibitor protein p53 was induced in p53 wild-type cancer cells .
  • Neuroprotective Effects: Benzofuran derivatives exhibit neuroprotective activity . For example, benzofuran-based compounds have shown a potent inhibitory effect on β-amyloid aggregation and protected human neuronal cells from β-amyloid peptide-induced toxic insult . Certain derivatives also possess anti-excitotoxic, free radical scavenging, and antioxidant activities .
  • Treatment of CNS and Other Disorders: 2-phenyl benzofuran derivative compounds can be used to treat ocular diseases, neurological disorders, and protein aggregation-related disorders . These disorders include Alzheimer's disease (AD), amyotrophic lateral sclerosis (ALS), motor neuron disease, Parkinson's disease, and Huntington's Disease .

Specific derivatives of this compound exhibit distinct biological activities:

CompoundStructural FeaturesBiological Activity
5-Chloro-3-phenylbenzofuran-2-carboxamideChlorine substitution on benzofuranSimilar antibacterial properties
3-(4-chlorobenzamido)-N-phenylbenzofuran-2-carboxamideContains a chlorobenzamido groupExhibits similar inhibitory effects on Sortase A
2-BenzofurancarboxamideLacks phenyl substitutionGenerally less potent in biological assays

Case Studies and Research Findings

  • Anticancer Activity Case Study: A naturally isolated benzofuran derivative 12 was described as a potent inhibitor against cervical cancer cells, SiHa and HeLa . Treatment with 12 enhanced the growth inhibitory rate in a concentration-dependent manner, with IC50 values of 1.10 and 1.06 μM against SiHa and HeLa cells, respectively, which were higher than the positive reference combretastatin (CA-4) . Mechanistic studies showed that benzofuran derivative 12 induced G2/M phase arrest and apoptosis in SiHa and HeLa cells .
  • Apoptosis Induction: Research indicates that the cytotoxic activity of benzofurans may be due to the induction of death by apoptosis . Experiments with compounds 1c, 1e, and 2d demonstrated a significant increase in caspase 3/7 activity, suggesting that these derivatives induce apoptosis in cancer cells .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Overview

The following table summarizes key analogues of 2-phenylbenzofuran-3-carboxamide, highlighting structural variations, molecular properties, and biological relevance:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity Mechanism Insights
This compound (Compound A) C₁₅H₁₁NO₂ 237.26 Phenyl (C2), carboxamide (C3) Sortase A inhibitor Potential covalent/non-covalent interaction
2-Phenylbenzo[d]oxazole-7-carboxamide (Compound B) C₁₄H₁₀N₂O₂ 238.24 Oxazole core, carboxamide (C7) Sortase A inhibitor Undisclosed (structural analog)
3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide (Compound C) C₂₉H₂₁FN₂O₃ 464.50 Biphenyl acetamido, fluorophenyl Undisclosed (structural derivative) Fluorine-enhanced stability
N-(2,4-Dimethoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide (Compound D) C₂₈H₂₆N₂O₅ 470.52 Dimethoxyphenyl, phenylbutanamido Undisclosed (structural derivative) Methoxy groups for solubility

Key Comparative Insights

Core Scaffold Differences
  • Compound A vs. Compound B: While both are carboxamide derivatives, Compound A’s benzofuran core differs from Compound B’s benzoxazole. However, inhibitory potency data are unavailable in the provided evidence.
Substituent Effects
  • Compound C : The biphenyl acetamido group and fluorophenyl substituent increase molecular weight (464.5 vs. 237.3 for Compound A) and lipophilicity. Fluorine atoms often enhance metabolic stability and membrane permeability, suggesting improved pharmacokinetics .
  • Compound D : The dimethoxyphenyl group may improve aqueous solubility compared to Compound A’s phenyl group, while the phenylbutanamido chain could influence target engagement through steric effects .
Mechanistic Considerations

Evidence suggests that some Sortase A inhibitors in this class act via covalent interactions (e.g., benzisothiazolinones), while others (e.g., rhodanines) exhibit non-covalent inhibition .

Research Implications and Gaps

  • Therapeutic Potential: Compound A and its derivatives are primarily explored as antibacterial agents, but comparative efficacy data (e.g., IC₅₀ values) against Sortase A are lacking in the provided evidence.
  • Physicochemical Data : Critical properties like solubility, melting point, and bioavailability are absent for most compounds, limiting direct comparisons.
  • Hybrid Derivatives : Ferrocene and alkynyl modifications of Compound A demonstrate the scaffold’s adaptability for multifunctional drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Phenylbenzofuran-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving benzofuran precursors and phenyl-containing amines. Key steps include:

  • Use of organolithium reagents (e.g., nBuLi) for deprotonation and activation of intermediates .
  • Solvent selection (e.g., acetonitrile or DMF) under reflux or microwave irradiation to enhance reaction efficiency .
  • Purification via column chromatography to isolate the target compound. Optimization parameters include temperature (60–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.1–1.5 for amine coupling) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Comprehensive characterization requires:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm regiochemistry and functional group integration (e.g., benzofuran protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ at m/z 308.1284 for C17_{17}H14_{14}NO3_3) .
  • X-ray Crystallography : For resolving 3D conformation if single crystals are obtainable .

Q. How is the initial biological activity of this compound assessed?

  • Methodological Answer : Preliminary screening involves:

  • Enzymatic Assays : Testing inhibition of bacterial Sortase A (e.g., IC50_{50} values against Staphylococcus aureus Sortase A via fluorometric assays) .
  • Cytotoxicity Profiling : Using mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the potency of this compound derivatives?

  • Methodological Answer : SAR optimization includes:

  • Substituent Modification : Introducing electron-withdrawing groups (e.g., -NO2_2, -F) at the phenyl ring to enhance binding affinity .
  • Scaffold Hybridization : Merging with bioactive moieties (e.g., benzoxazole or furan) to improve pharmacokinetic properties .
  • Bioisosteric Replacement : Replacing the carboxamide group with sulfonamide or urea to modulate solubility and target engagement .

Q. What computational strategies are used to predict target interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Using tools like AutoDock Vina to simulate binding to Sortase A (PDB ID: 1T2W). Key interactions include hydrogen bonding with Arg197^{197} and hydrophobic contacts with Leu169^{169} .
  • Density Functional Theory (DFT) : Calculating frontier molecular orbitals (HOMO-LUMO) to predict reactivity and stability .

Q. How can contradictions between in vitro and in vivo data for this compound be resolved?

  • Methodological Answer : Address discrepancies via:

  • Metabolic Stability Assays : Liver microsome studies to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
  • Formulation Optimization : Encapsulation in liposomes or PEGylation to enhance bioavailability in animal models .

Q. What methodologies are employed to study the pharmacokinetics of this compound?

  • Methodological Answer :

  • ADME Profiling :
  • Absorption : Caco-2 cell monolayer assays for intestinal permeability .
  • Metabolism : LC-MS/MS to identify phase I/II metabolites in hepatocyte incubations .
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .

Q. How can synthetic yields be maximized while minimizing side products?

  • Methodological Answer :

  • Catalyst Screening : Palladium-based catalysts for Suzuki-Miyaura cross-coupling to reduce byproducts .
  • Process Intensification : Continuous flow reactors for precise control of residence time and temperature .

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